Indol-3-yl sodium phosphate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
3318-43-2 |
|---|---|
Molecular Formula |
C8H8NNaO4P |
Molecular Weight |
236.12 g/mol |
IUPAC Name |
disodium;1H-indol-3-yl phosphate |
InChI |
InChI=1S/C8H8NO4P.Na/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H2,10,11,12); |
InChI Key |
YQSBOERSRZHKIH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)OP(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)OP(=O)(O)O.[Na] |
boiling_point |
greater than or equal to 482 °F at 760 mm Hg (NTP, 1992) |
melting_point |
greater than 662 °F (decomposes) (NTP, 1992) |
Other CAS No. |
3318-43-2 |
physical_description |
Indol-3-yl sodium phosphate is a white to off-white powder. (NTP, 1992) |
solubility |
greater than or equal to 100 mg/mL at 72° F (NTP, 1992) |
Synonyms |
3-Indolyl Phosphate Disodium Salt; 3-Indoxyl Phosphate Disodium Salt; |
vapor_density |
less than 1 (NTP, 1992) (Relative to Air) |
vapor_pressure |
less than 1 mm Hg (NTP, 1992) |
Origin of Product |
United States |
Enzymatic Reactivity and Biochemical Pathways Involving Indol 3 Yl Phosphate
Phosphatase-Catalyzed Hydrolysis of Indol-3-yl Phosphate (B84403) Esters
The core of the detection method is the hydrolysis of the phosphate ester bond in the indol-3-yl phosphate molecule, a reaction catalyzed by phosphatase enzymes such as alkaline phosphatase (AP) and acid phosphatase. vulcanchem.com This enzymatic cleavage is the initial and specific step that triggers the subsequent color-forming reactions.
Phosphatases catalyze the hydrolysis of phosphate monoesters through a sophisticated molecular mechanism, which can vary between different phosphatase families but generally involves key active site residues. libretexts.orgfrontiersin.org
For many phosphatases, including protein tyrosine phosphatases (PTPs), the reaction proceeds via a two-step "ping-pong" mechanism. acs.org
Formation of a Phospho-Enzyme Intermediate: A nucleophilic residue in the enzyme's active site, typically a cysteine or serine, attacks the phosphorus atom of the indol-3-yl phosphate substrate. libretexts.orgacs.org This results in the cleavage of the P-O bond, releasing the alcohol portion of the ester (the indoxyl group) and forming a covalent thiophosphate or phosphoseryl enzyme intermediate. acs.orgdtic.mil This step is often facilitated by a general acid catalyst, such as a conserved aspartate residue, which protonates the oxygen of the leaving group to make it a better leaving group. acs.orgdtic.mil
Hydrolysis of the Intermediate: A water molecule, activated by a general base (which can be the same aspartate residue that acted as an acid), attacks the phosphorus atom of the phospho-enzyme intermediate. acs.org This hydrolyzes the intermediate, releasing inorganic phosphate and regenerating the free, active enzyme, ready for another catalytic cycle. libretexts.org
In metalloenzymes like alkaline phosphatase, metal ions (typically two Zn²⁺ and one Mg²⁺) in the active site play a crucial role. libretexts.orgfrontiersin.org One zinc ion is thought to activate the substrate's phosphate group for nucleophilic attack, while the other may help activate the serine nucleophile or the attacking water molecule. libretexts.org An arginine residue also commonly participates in binding the phosphate group and stabilizing the negative charge of the transition state. acs.org
Following its enzymatic release, the indoxyl intermediate undergoes a non-enzymatic, spontaneous oxidative dimerization. mdpi.comacs.org In the presence of an oxidizing agent, such as atmospheric oxygen or an artificial electron acceptor like a tetrazolium salt, two indoxyl molecules react to form an insoluble, intensely colored indigoid dye. acs.orgresearchgate.net
| Step | Reactant(s) | Catalyst/Condition | Product(s) |
| 1. Hydrolysis | Indol-3-yl phosphate + H₂O | Phosphatase Enzyme | Indoxyl + Inorganic Phosphate |
| 2. Dimerization | 2 Indoxyl + Oxidizing Agent (e.g., O₂) | Spontaneous | Indigo (B80030) (or other indigoid dyes) |
This formation of an insoluble, localized precipitate is a key feature of its use in histochemical staining, allowing for the precise visualization of enzyme activity within tissues and cells. thermofisher.com
Generation of the Transient Indoxyl Intermediate from Indol-3-yl Phosphate
Substrate Specificity and Enzyme Kinetics in Phosphatase Reactions
Phosphatases are generally known for their broad substrate specificity, enabling them to hydrolyze a wide range of phosphate esters. justia.com However, the efficiency of this catalysis, as described by kinetic parameters, can be significantly influenced by the structure of the substrate, particularly by substitutions on the indole (B1671886) ring.
While indol-3-yl phosphate and its derivatives are widely used as qualitative substrates, detailed kinetic parameters (Kₘ and k꜀ₐₜ) for the unsubstituted parent compound are not extensively documented in readily available literature. The focus has largely been on its application in generating a detectable signal. vulcanchem.com
Kinetic analyses are more commonly performed for other enzyme-substrate systems involving indole derivatives, which can provide insight into the principles of enzyme-substrate interactions in this chemical family. For instance, studies on indole-3-glycerol phosphate synthase, an enzyme in the tryptophan biosynthesis pathway, have determined detailed kinetic parameters for its substrate, demonstrating that the enzyme's efficiency is dramatically higher with its native substrate compared to analogues. nih.govnih.gov This highlights the sensitivity of enzyme kinetics to substrate structure.
The substitution of atoms on the indole ring of indol-3-yl phosphate has a profound impact on the substrate's properties and its utility in enzymatic assays. Halogenation, in particular, is a common modification used to enhance the performance of these chromogenic substrates. cymitquimica.combiocompare.com
The most widely used derivative is 5-Bromo-4-chloro-3-indolyl phosphate (BCIP). cymitquimica.combiocompare.com The presence of bromine and chlorine atoms serves several purposes:
Enhanced Reactivity: Halogen substituents can influence the electronic properties of the indole ring, potentially affecting the rate of the initial enzymatic hydrolysis. cymitquimica.com
Modified Chromophore Properties: The substituents are carried through to the final dye product. The dimerization of 5-bromo-4-chloro-indoxyl results in the formation of 5,5'-dibromo-4,4'-dichloro-indigo, a product that is not only intensely colored but also highly insoluble, leading to a crisp, well-defined precipitate in staining applications. thermofisher.com
Increased Stability: Certain salt forms of halogenated indolyl phosphates, such as the p-toluidine (B81030) salt, are used to improve the stability and solubility of the substrate in assay buffers. cymitquimica.com
Research on the inhibitory activities of other indole derivatives, such as bis(indol-3-yl) methanes against α-glucosidase, quantitatively demonstrates the significant effect of halogenation. The introduction of halogen atoms like bromine and chlorine onto the indole ring consistently and substantially increases the compound's interaction with the enzyme, as shown by lower IC₅₀ values compared to the unsubstituted parent compound.
Table of α-Glucosidase Inhibitory Activity of Substituted Bis(indol-3-yl) Methane Derivatives Data illustrates the principle of substituent effects on enzyme interaction.
| Compound | Substituent on Indole Ring | IC₅₀ (µM) |
| Acarbose (Control) | - | 261.45 ± 2.17 |
| 5e | 6-Chloro | 9.00 ± 0.97 |
| 5g | 5-Bromo | 7.54 ± 1.10 |
| 5h | 5-Chloro | 9.57 ± 0.62 |
| Data sourced from a study on bis(indol-3-yl) methanes, demonstrating the enhanced biological activity conferred by halogen substituents. tandfonline.com |
These findings underscore that modifying the indole ring is a critical strategy for tuning the properties of indol-3-yl phosphate substrates to optimize them for specific enzymatic assays, enhancing both catalytic efficiency and the physical characteristics of the resulting chromophore. cymitquimica.comtandfonline.com
Comparative Studies with Other Phosphate-Containing Enzyme Substrates
Indol-3-yl sodium phosphate serves as a foundational compound for understanding the enzymatic processing of more complex, often chromogenic or fluorogenic, phosphate-containing substrates. A notable comparison can be drawn with halogenated indolyl phosphates, such as 5-Bromo-4-chloro-3-indolyl phosphate (BCIP). BCIP is a widely used chromogenic substrate for phosphatases, particularly alkaline phosphatase. cymitquimica.com Upon enzymatic cleavage of the phosphate group, it forms an intermediate that dimerizes to produce a blue-colored indigo dye, allowing for visual detection of enzyme activity. cymitquimica.com
The fundamental reaction mechanism, the enzymatic hydrolysis of the phosphate ester bond, is shared with this compound. However, the addition of bromine and chlorine substituents in BCIP enhances its reactivity and provides the basis for its chromogenic properties. cymitquimica.com Comparative studies have highlighted differences in sensitivity and specificity among these substrates. For instance, some research suggests that substrates like sodium 5-bromo-1H-indol-3-yl phosphate may exhibit superior sensitivity in detecting phosphatase activity compared to BCIP.
These comparative analyses are crucial for developing and optimizing biochemical assays. The choice of substrate often depends on the specific application, whether it be for quantitative enzyme kinetics, histochemical staining, or diagnostic assays. medchemexpress.commedchemexpress.com
Indoleglycerol (B1210368) Phosphate Synthase and its Catalysis
While this compound itself is not the direct substrate for indoleglycerol phosphate synthase (IGPS), its structural relative, indole-3-glycerol phosphate (IGP), is the product of the reaction catalyzed by this crucial enzyme in the tryptophan biosynthetic pathway. smolecule.comwikipedia.org IGPS catalyzes the conversion of 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP) into IGP, carbon dioxide, and water. wikipedia.orgproteopedia.org This reaction is a key step in the synthesis of the essential amino acid tryptophan in microorganisms and plants. wikipedia.org
Elucidation of the Enzymatic Mechanism of Indoleglycerol Phosphate Synthesis
The catalytic mechanism of IGPS has been extensively studied and is understood to proceed through a multi-step process. researchgate.net The reaction begins with the binding of the substrate, CdRP, to the active site of the enzyme. researchgate.net This is followed by a ring closure, or condensation, step where a nucleophilic attack from the carboxylated phenyl group of the substrate forms the pyrrole (B145914) ring of the indole moiety. nih.gov
Structural Biology Insights into Enzyme-Indolyl Phosphate Interactions in Biosynthesis
X-ray crystallography and other structural biology techniques have provided detailed insights into the architecture of IGPS and its interactions with substrates and products. wikipedia.orgnih.govscilit.com IGPS typically exists as a monomer and adopts a (βα)8-barrel fold, a common structural motif in enzymes. wikipedia.orgnih.gov
Crystal structures of IGPS from various organisms, including Sulfolobus solfataricus and Thermotoga maritima, have been solved in complex with substrate analogs and the product, IGP. nih.govrcsb.orgnih.gov These structures reveal a hydrophobic pocket that accommodates the anthranilate moiety of the substrate and another adjacent pocket for the indole ring of the product. nih.gov During catalysis, the triosephosphate moiety of the ligand remains anchored through hydrogen bonds, while the hydrophobic part of the molecule moves from one pocket to the other. nih.gov The flexibility of loops within the active site is also thought to be important for substrate binding and catalysis. researchgate.net
| Enzyme | Organism | PDB Entry | Structural Feature |
| Indoleglycerol Phosphate Synthase | Escherichia coli | 1PII | Bifunctional enzyme with N-(5'-phosphoribosyl)anthranilate isomerase wikipedia.org |
| Indoleglycerol Phosphate Synthase | Sulfolobus solfataricus | 1A53 | (βα)8-barrel fold with additional N-terminal helices wikipedia.orgnih.gov |
| Indoleglycerol Phosphate Synthase | Thermotoga maritima | 1I4N | High number of salt bridges contributing to thermostability rcsb.orgnih.gov |
| Indoleglycerol Phosphate Synthase | Pseudomonas aeruginosa | Not specified | High turnover number nih.gov |
| Tryptophan Synthase | Salmonella typhimurium | 1QOQ | Complex with indole-3-glycerol phosphate, showing allosteric regulation pdbj.org |
Broader Roles in Enzyme-Catalyzed Reactions and Signal Transduction Pathways
The enzymatic cleavage of the phosphate group from indolyl phosphates is a fundamental reaction with broad applications. One of the most significant is the use of these compounds as substrates for phosphatases, a diverse group of enzymes that remove phosphate groups from various molecules. vulcanchem.com The hydrolysis of this compound by alkaline phosphatase, for example, releases indoxyl, which can then be detected, often through subsequent oxidation to form colored products. vulcanchem.com
This principle is widely exploited in biochemical assays to quantify phosphatase activity. medchemexpress.commedchemexpress.com Furthermore, indolyl phosphate derivatives are used as tools to study signal transduction pathways where protein phosphorylation and dephosphorylation play a critical regulatory role. medchemexpress.commedchemexpress.comchemimpex.com For instance, they can be used in assays to screen for inhibitors of specific phosphatases, which may have therapeutic potential.
While direct involvement of this compound in complex signaling cascades is not extensively documented, its utility as a research tool provides valuable insights into cellular processes such as cell growth, differentiation, and apoptosis, which are regulated by phosphorylation events. guidechem.com Studies on protein kinase C (PKC) isotypes, for example, have utilized phosphate uptake assays to investigate steroid hormone-stimulated signal transduction. nih.gov
Methodological Applications of Indol 3 Yl Sodium Phosphate and Its Analogues in Academic Research
Development and Optimization of Spectrophotometric and Fluorometric Assays
The core principle behind the use of indol-3-yl phosphates in assays is the enzymatic hydrolysis of the phosphate (B84403) group by phosphatases. This reaction releases an indoxyl intermediate, which then undergoes further reactions to produce a detectable signal, either a colored or fluorescent product.
Chromogenic Detection Systems Utilizing Indolyl Phosphate Hydrolysis
Chromogenic assays based on indolyl phosphate hydrolysis are widely used for the detection of phosphatase activity. A key substrate in these systems is 5-bromo-4-chloro-3-indolyl phosphate (BCIP). abcam.comwikipedia.org When BCIP is hydrolyzed by alkaline phosphatase (AP), it forms an indoxyl intermediate. tandfonline.com This intermediate then dimerizes and is oxidized to produce a blue-purple, insoluble precipitate known as 5,5′-dibromo-4,4′-dichloro-indigo. wikipedia.orgtandfonline.com
To enhance the sensitivity of these assays, BCIP is often used in combination with nitro blue tetrazolium (NBT). abcam.comthermofisher.com The indoxyl intermediate generated from BCIP hydrolysis reduces NBT to a dark blue, insoluble formazan (B1609692) precipitate. wikipedia.orgtandfonline.com This dual-substrate system results in a more intense, black-purple precipitate, significantly amplifying the signal and providing greater sensitivity than when either substrate is used alone. tandfonline.comthermofisher.com This method is particularly valuable in techniques like Western blotting and immunohistochemistry for the visual detection of proteins. abcam.combiocompare.com
The reaction proceeds at a steady rate, which allows for controlled development of the color, and the resulting precipitate provides sharp band resolution with minimal background staining. thermofisher.com The general reaction can be summarized as follows:
Step 1: BCIP is hydrolyzed by alkaline phosphatase to produce an indoxyl intermediate and inorganic phosphate.
Step 2: The indoxyl intermediate reduces NBT to formazan, an insoluble purple precipitate.
Step 3: The indoxyl intermediate also undergoes dimerization and oxidation to form an indigo (B80030) dye, a blue insoluble precipitate.
This chromogenic system is favored for its simplicity, as the colored product is visible to the naked eye and does not require specialized equipment for detection. tandfonline.com
Design of Fluorometric Assays for Enhanced Sensitivity and Dynamic Range
Fluorometric assays utilizing indolyl phosphate substrates offer a significant increase in sensitivity compared to their chromogenic counterparts, often by a factor of up to 1000. nih.gov This heightened sensitivity allows for the detection of much lower concentrations of enzyme activity. nih.govacs.org
One common fluorogenic substrate is 4-methylumbelliferyl phosphate (4-MUP). nih.govcorning.com Alkaline phosphatase cleaves the phosphate group from 4-MUP, yielding the highly fluorescent product 4-methylumbelliferone. corning.com This product can be excited at approximately 360 nm and emits light at around 440 nm. corning.comabcam.com The increase in fluorescence intensity is directly proportional to the amount of phosphatase activity.
Another innovative fluorogenic substrate is 2-(benzothiazol-2-yl)-4-bromophenol phosphate (BTP3-Phos). jst.go.jp Upon hydrolysis by phosphatase, it forms 2-(benzothiazol-2-yl)-4-bromophenol (BTP3), a crystalline, insoluble, and stable fluorogenic compound that precipitates at the site of enzyme activity. jst.go.jp This characteristic makes it particularly useful for the fluorescent histochemical visualization of phosphatase activity, with studies indicating a higher detection sensitivity than the conventional BCIP/NBT method. jst.go.jp
The development of such fluorometric assays provides researchers with powerful tools for quantifying enzyme activity with a wide dynamic range and exceptional sensitivity, making them suitable for high-throughput screening and detailed kinetic studies. nih.govabcam.com
Quantitative and Qualitative Assessment of Phosphatase Activities in Biological Samples
Indol-3-yl sodium phosphate and its analogs are instrumental in both the quantitative and qualitative assessment of phosphatase activities in various biological samples, including serum, cell lysates, and tissue homogenates. abcam.commedchemexpress.comfrontiersin.org
Quantitative Assessment:
For quantitative analysis, spectrophotometric or fluorometric assays are employed to measure the rate of product formation over time. medchemexpress.com In a typical assay, a known amount of the biological sample is incubated with the indolyl phosphate substrate under optimized conditions of pH and temperature. ajrconline.org The change in absorbance or fluorescence is then monitored at a specific wavelength. biolabo.frrsc.org By comparing the rate of reaction to a standard curve generated with known concentrations of the product or a purified enzyme, the phosphatase activity in the sample can be accurately quantified. nih.gov For example, para-Nitrophenylphosphate (pNPP) is a common substrate used in colorimetric assays where the production of p-nitrophenol is measured at 405-410 nm. corning.comajrconline.org
Qualitative Assessment:
Qualitative assessment often involves visualizing the presence and location of phosphatase activity. This is particularly relevant in histochemical staining and blotting techniques. The formation of a colored precipitate, as seen with BCIP/NBT, indicates the presence of the enzyme. abcam.comthermofisher.com The intensity and distribution of the color provide qualitative information about the relative amount and localization of the enzyme within the sample.
Table 1: Comparison of Substrates for Phosphatase Activity Assessment
| Substrate | Detection Method | Product | Key Features |
|---|---|---|---|
| 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) | Chromogenic | Insoluble blue-purple precipitate. thermofisher.com | Often used with NBT for enhanced sensitivity in Western blotting and IHC. abcam.comthermofisher.com |
| para-Nitrophenylphosphate (pNPP) | Colorimetric | Soluble yellow product. corning.com | Widely used for quantitative ELISA assays. interchim.fr |
| 4-Methylumbelliferyl phosphate (4-MUP) | Fluorometric | Highly fluorescent soluble product. corning.com | Offers high sensitivity for quantitative assays. nih.govabcam.com |
| 2-(Benzothiazol-2-yl)-4-bromophenol phosphate (BTP3-Phos) | Fluorometric | Insoluble, crystalline fluorescent precipitate. jst.go.jp | Suitable for high-sensitivity histochemical visualization. jst.go.jp |
Histochemical and Cytochemical Localization of Enzyme Activities
The ability of indolyl phosphate substrates to generate insoluble, colored, or fluorescent precipitates makes them invaluable for localizing enzyme activity within the structural context of cells and tissues. jst.go.jpnih.gov
In Situ Visualization Techniques Employing Indolyl Phosphate Substrates
In situ hybridization (ISH) and immunohistochemistry (IHC) are powerful techniques for visualizing the location of specific nucleic acid sequences or proteins, respectively. tandfonline.comwikilectures.eu Indolyl phosphate substrates are frequently used in the detection step of these methods when an enzyme, typically alkaline phosphatase, is used as a label. wikipedia.orgwikilectures.eu
In these applications, an antibody or nucleic acid probe conjugated to alkaline phosphatase binds to the target molecule within the fixed cell or tissue. tandfonline.comwikilectures.eu The sample is then incubated with a solution containing an indolyl phosphate substrate like BCIP, often in combination with NBT. tandfonline.comsigmaaldrich.com The enzyme catalyzes the hydrolysis of the substrate, leading to the deposition of a colored precipitate at the precise location of the target molecule. abcam.comthermofisher.com This allows for the microscopic visualization of gene expression patterns or protein localization. tandfonline.comnih.gov
Recent advancements have also demonstrated the use of these "chromogenic" substrates in fluorescence microscopy. The precipitate formed by NBT/BCIP, for instance, exhibits near-infrared fluorescence, enabling high-resolution, three-dimensional imaging of gene expression with confocal microscopy. tandfonline.comnih.gov This dual functionality provides both a robust, visible signal and the potential for more detailed fluorescent analysis. tandfonline.comresearchgate.net
Application in Enzyme Immunoassays and Immunodetection Techniques (e.g., Western Blotting)
Indol-3-yl phosphate derivatives are workhorse substrates in enzyme immunoassays (EIA) and related immunodetection techniques like Western blotting. abcam.cominterchim.fr In a typical Western blot, proteins separated by gel electrophoresis are transferred to a membrane. tandfonline.com This membrane is then incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to alkaline phosphatase that recognizes the primary antibody. tandfonline.com
The addition of a chromogenic substrate system like BCIP/NBT results in the formation of a colored band on the membrane at the location of the target protein. abcam.comthermofisher.com The intensity of the band provides a semi-quantitative measure of the amount of protein present. The stability and low background of the BCIP/NBT system make it a reliable choice for this application. thermofisher.comcorning.com
Similarly, in an enzyme-linked immunosorbent assay (ELISA), alkaline phosphatase is a commonly used enzyme label. interchim.fr While soluble substrates like pNPP are often used for quantitative ELISAs read on a plate reader, precipitating substrates can be adapted for dot blot formats, providing a visible spot where the target antigen is present. acs.orgfishersci.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 4-amino-antipyrine |
| 4-methylumbelliferone |
| 4-Methylumbelliferyl phosphate |
| 5,5′-dibromo-4,4′-dichloro-indigo |
| 5-bromo-4-chloro-3-indolyl phosphate |
| 5-bromo-4-chloroindol-3-ol |
| This compound |
| Nitro blue tetrazolium |
| para-Nitrophenylphosphate |
| Potassium ferricyanide |
| Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate |
| 2-(benzothiazol-2-yl)-4-bromophenol |
High-Throughput Screening (HTS) Methodologies for Enzyme Inhibitors and Activators
High-throughput screening (HTS) has become an indispensable tool in drug discovery and basic research, enabling the rapid assessment of large chemical libraries for their effects on biological targets. assaygenie.comnih.govresearchgate.net this compound and its analogues serve as key reagents in HTS assays designed to identify and characterize enzyme inhibitors and activators, particularly for phosphatases.
Miniaturized Assay Formats for Drug Discovery and Mechanistic Studies
The quest for cost-effective and efficient drug discovery has driven the adoption of miniaturized assay formats. dispendix.combeckman.com These formats, often utilizing 96-, 384-, or even 1536-well microtiter plates, significantly reduce the consumption of expensive reagents and precious compounds. nih.govdispendix.com this compound and its derivatives are well-suited for these miniaturized platforms.
The fundamental principle of their use in these assays lies in the enzymatic cleavage of the phosphate group by phosphatases, such as alkaline phosphatase (ALP). novusbio.comabcam.com This reaction liberates an indolyl intermediate. In the presence of a suitable chromogenic or fluorogenic coupling agent, this intermediate is converted into a detectable product. For instance, 5-bromo-4-chloro-3-indolyl phosphate (BCIP) is a widely used substrate that, upon hydrolysis by ALP, forms an indigo dye, often in conjunction with a tetrazolium salt like nitroblue tetrazolium (NBT) to enhance signal intensity. abcam.cominterchim.frabcam.com
The intensity of the resulting color or fluorescence is directly proportional to the enzyme's activity. bioassaysys.com This relationship allows researchers to screen for inhibitors by identifying compounds that reduce the signal, or for activators that enhance it. The simplicity and robustness of this system make it amenable to the high degree of automation required for HTS. bioassaysys.comspringernature.com
Table 1: Examples of Indolyl Phosphate-Based Substrates in Miniaturized Assays
| Substrate | Enzyme Target | Detection Method | Application |
| 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) | Alkaline Phosphatase | Colorimetric (Indigo dye) | Enzyme immunoassays, Immunohistochemistry |
| 5-Bromo-6-chloro-3-indolyl phosphate | Alkaline Phosphatase | Colorimetric | Blotting applications |
| 3-Indolyl phosphate | Various Phosphatases | Colorimetric/Fluorimetric | HTS for inhibitors/activators |
Detailed research findings have demonstrated the utility of these miniaturized assays in identifying novel enzyme modulators. For example, screening of compound libraries against alkaline phosphatase using a BCIP-based assay in a 384-well format can efficiently identify potent inhibitors. researchgate.net Furthermore, variations in the indolyl moiety or the phosphate group can be synthetically introduced to create a panel of substrates for probing the specificity of different phosphatases or for optimizing assay sensitivity. acs.org
Automation and Data Analysis in HTS with Indolyl Phosphate Probes
The successful implementation of HTS relies heavily on automation and sophisticated data analysis. researchgate.netbionomous.ch Robotic liquid handling systems are employed to precisely dispense reagents, compounds, and enzyme solutions into microtiter plates, ensuring consistency and minimizing human error. researchgate.netugent.be These automated platforms can process thousands of samples per day. ugent.be
Following incubation, automated plate readers measure the absorbance or fluorescence in each well. ugent.be The raw data is then processed using specialized software. This software performs several critical functions:
Normalization: Data is corrected for background noise and variations between plates.
Hit Identification: Compounds that produce a statistically significant change in signal compared to controls are flagged as "hits." researchgate.net A common metric used is the Z'-factor, which assesses the quality and reliability of the assay. researchgate.net
Dose-Response Analysis: For confirmed hits, serial dilutions of the compound are tested to determine the concentration at which it produces a half-maximal effect (IC50 for inhibitors or EC50 for activators).
The data generated from HTS campaigns using indolyl phosphate probes can be extensive. Therefore, robust data management and analysis pipelines are crucial for extracting meaningful biological insights. researchgate.netfrontiersin.org These analyses can help in prioritizing hits for further investigation and in understanding the structure-activity relationships of potential drug candidates.
Exploration in Bioconjugation and Molecular Probe Development
The enzymatic cleavage of indolyl phosphates provides a versatile tool for applications beyond HTS, extending into the fields of bioconjugation and the design of targeted molecular probes. acs.orgsynaffix.com
Enzymatically Triggered Release for Bioconjugation Reactions
Bioconjugation involves the linking of two molecules, at least one of which is a biomolecule. rsc.org Enzyme-triggered release mechanisms offer a powerful strategy for controlling bioconjugation reactions in a spatially and temporally specific manner. nih.govfrontiersin.org In this context, the indol-3-yl phosphate moiety can act as a trigger, unmasking a reactive group upon enzymatic dephosphorylation.
The principle involves designing a molecule where a reactive functional group is "caged" or protected by the indolyl phosphate. This caged molecule is inert until it encounters the target enzyme. The enzyme removes the phosphate group, leading to the formation of an unstable indolyl intermediate which then undergoes a chemical rearrangement to release the active functional group. This newly exposed group can then participate in a bioconjugation reaction with a nearby target molecule.
For example, a molecule could be designed with an indolyl phosphate-protected amine. In the presence of a phosphatase, the phosphate is cleaved, and the resulting intermediate releases the free amine, which can then be conjugated to a protein or other biomolecule via standard amine-reactive chemistry. This strategy allows for the targeted labeling or modification of biomolecules in environments where the specific enzyme is present. nih.govnih.gov
Design of Targeted Molecular Probes and Reporters
The development of molecular probes that can selectively report on biological activity in complex environments is a major goal in chemical biology. nih.govnih.gov The indole (B1671886) scaffold, due to its favorable photophysical properties, is a common component in the design of fluorescent probes. rsc.org
By incorporating an indol-3-yl phosphate group into a probe's structure, its properties, such as fluorescence, can be modulated by enzymatic activity. rsc.orgresearchgate.net A common design strategy involves creating a "pro-fluorophore" where the indolyl phosphate quenches the fluorescence of a nearby fluorophore. Upon enzymatic cleavage of the phosphate, the electronic properties of the indolyl moiety change, leading to a "turn-on" of the fluorescence signal. rsc.org
These activity-based probes can be designed to be highly specific for certain enzymes. nih.gov For instance, by modifying the structure of the indolyl group or the linker connecting it to the fluorophore, probes can be developed to selectively report on the activity of different phosphatases. acs.org This allows for the visualization and quantification of enzyme activity in living cells and tissues with high spatial and temporal resolution. rsc.org
Chemical Synthesis and Derivatization Strategies for Indol 3 Yl Sodium Phosphate
Synthetic Routes for Indol-3-yl Phosphate (B84403) Core Structure
The construction of the fundamental indol-3-yl phosphate scaffold requires precise control over phosphorylation and the use of protective groups to ensure regioselectivity and yield.
Direct phosphorylation at the C3 position of the indole (B1671886) ring is the most straightforward approach to synthesizing the core structure. The choice of phosphorylating agent and reaction conditions is paramount to achieving high selectivity for the C3 position over the competing C2 and N1 positions.
A common and established method involves the use of phosphoryl chloride (POCl₃) or phosphorus oxychloride in the presence of a base like pyridine. oup.com This reaction typically proceeds by electrophilic substitution on the electron-rich indole ring. Another approach involves the use of dialkyl phosphites with an oxidant, such as silver(I) acetate, to mediate the C-P bond formation through a radical oxidative coupling mechanism. researchgate.net
More recently, electrochemical methods have emerged as a "green" and efficient strategy for the synthesis of phosphorylated indoles. beilstein-journals.orgfrontiersin.org These methods can offer high regioselectivity under mild conditions without the need for external chemical oxidants. For instance, electrochemical oxidation of an indole at an anode can generate a radical cation intermediate, which then reacts with a phosphite (B83602) source. frontiersin.org The selectivity between C2 and C3 phosphorylation can sometimes be controlled by the choice of electrolyte. beilstein-journals.org
Table 1: Comparison of Direct Phosphorylation Methods for Indoles
| Method | Phosphorylating Agent(s) | Typical Conditions | Key Features |
|---|---|---|---|
| Chemical Phosphorylation | Phosphoryl chloride (POCl₃), Pyridine | Toluene, Room Temperature | Well-established, traditional method. oup.com |
| Oxidative Coupling | Dialkyl phosphites, Silver(I) Acetate | Organic Solvent | Utilizes a metal oxidant to form a C-P bond. researchgate.net |
| Electrochemical Synthesis | Trialkyl phosphites, Cp₂Fe (mediator) | Undivided cell, Platinum cathode | Mild conditions, avoids external oxidants, scalable. beilstein-journals.org |
In multi-step syntheses, especially when creating complex derivatives, protecting groups are essential to mask reactive sites and direct reactions to the desired position. The concept of "orthogonal protection" is crucial; it involves using multiple protecting groups that can be removed under distinct chemical conditions without affecting the others. researchgate.net This allows for the sequential modification of different parts of the molecule.
For indolyl phosphate synthesis, key positions requiring protection are the indole nitrogen (N1) and the phosphate group itself.
Indole Nitrogen Protection: The indole N-H is acidic and nucleophilic, often requiring protection to prevent N-phosphorylation or other side reactions. Common protecting groups include the tert-butyloxycarbonyl (Boc) group, which is acid-labile, and the formyl (For) group. uwo.capeptide.com
Phosphate Group Protection: The phosphate moiety is typically protected as an ester. Benzyl (B1604629) (Bn) groups are widely used and can be removed by hydrogenolysis. peptide.com Cyanoethyl groups are also common, particularly in oligonucleotide synthesis, and are cleaved by a base-catalyzed elimination. uwo.ca
The use of an orthogonal set, such as an acid-labile Boc group on the nitrogen and a hydrogenolysis-labile benzyl group on the phosphate, allows for selective deprotection at different stages of the synthesis. peptide.comnih.gov
Table 2: Orthogonal Protecting Groups in Indolyl Phosphate Synthesis
| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |
|---|---|---|---|---|
| Indole Nitrogen | tert-butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate | Moderate Acid (e.g., TFA). peptide.com |
| Formyl | For | Formic Acid | Base (e.g., NaOH). uwo.ca | |
| Phosphate | Benzyl | Bn | Benzyl alcohol, DCC | Hydrogenolysis (H₂, Pd/C). uwo.capeptide.com |
| 2-Cyanoethyl | CE | 2-Cyanoethanol | Mild Base (e.g., Ammonia). uwo.ca |
Methods for Direct Phosphorylation of Indoles
Tailoring the Indole Nucleus for Specific Research Applications
Modifying the indole ring with various substituents allows for the fine-tuning of the molecule's properties, such as its colorimetric response or its ability to conjugate to other biomolecules.
The introduction of halogen atoms, particularly bromine and chlorine, onto the indole nucleus is a key strategy for creating chromogenic phosphatase substrates. oup.com The most well-known example is 5-bromo-4-chloro-3-indolyl phosphate (BCIP). google.com Upon enzymatic cleavage of the phosphate group, the resulting halogenated indol-3-ol dimerizes through aerobic oxidation to form a intensely colored, insoluble indigo (B80030) dye. oup.com
The synthesis of these derivatives typically involves the direct halogenation of an appropriate indole precursor using reagents like N-bromosuccinimide (NBS) for bromination, followed by phosphorylation of the 3-hydroxy position. The position and type of halogen can influence the color and properties of the resulting dye.
Table 3: Selected Halogenated Indolyl Phosphate Derivatives
| Compound Name | Substituents | Resulting Dye Color |
|---|---|---|
| 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) | 5-Bromo, 4-Chloro | Dark Blue/Purple. oup.com |
| 6-Chloro-3-indolyl phosphate | 6-Chloro | Indigo. google.com |
Alkylation or arylation of the indole nucleus can be used to modulate the substrate's solubility, steric profile, or electronic properties. These modifications can occur at the indole nitrogen or at various positions on the benzene (B151609) ring.
N-alkylation is commonly achieved by reacting the indole with an alkylating agent like dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of base. google.com For C-alkylation, Friedel-Crafts type reactions are often employed, where an indole reacts with an aldehyde or ketone under acidic conditions to generate 3-substituted indole derivatives. openmedicinalchemistryjournal.combeilstein-journals.org Aryl groups can be introduced at the nitrogen atom via copper-catalyzed C-N bond formation reactions with aryl halides. mdpi.com These modified indoles can then be carried forward to the phosphorylation step.
To use indolyl phosphates in applications requiring attachment to larger molecules like proteins, peptides, or nucleic acids, they must be functionalized with a linker. nih.gov These linkers provide a reactive handle for conjugation without interfering with the enzymatic cleavage of the phosphate group.
Linkers can be designed with various functionalities to suit different conjugation chemistries. For example, linkers terminating in an amine group can form stable amide bonds with carboxylic acids on a target molecule. nih.gov Linkers containing an alkyne group can undergo "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for highly efficient and specific conjugation. nih.gov Other hydrophilic linkers, such as those based on polyethylene (B3416737) glycol (PEG) or sulfonate groups, can be incorporated to improve the solubility of the final conjugate, which is particularly important when attaching hydrophobic molecules. researchgate.net The synthesis involves preparing the modified indole with the linker attached before the final phosphorylation step, or attaching a linker-phosphoramidite reagent to the indol-3-ol. nih.govcsic.es
Synthesis of Alkylated and Arylated Indol-3-yl Phosphate Derivatives
Advanced Synthetic Methodologies and Green Chemistry Principles
The synthesis of indolyl phosphates has evolved to incorporate advanced methodologies that prioritize efficiency, selectivity, and environmental sustainability. These approaches move beyond traditional methods, employing novel catalytic systems and adhering to the principles of green chemistry to reduce waste and energy consumption.
Catalysis is central to modern organic synthesis, and the preparation of indolyl phosphates has benefited from various catalytic systems. These methods offer higher yields, milder reaction conditions, and greater control over the phosphorylation process compared to stoichiometric reactions.
One significant advancement is the use of heterogeneous catalysts, particularly phosphate-impregnated solid supports. For instance, phosphorus pentoxide supported on silica (B1680970) gel (P₂O₅/SiO₂) has been employed as an efficient, low-cost, and reusable catalytic system for the condensation of indoles with carbonyl compounds, a key step in forming precursors for phosphorylation. semanticscholar.org This method proceeds under solvent-free conditions at room temperature, highlighting its advantages in terms of operational simplicity and environmental impact. semanticscholar.org Similarly, phosphate-impregnated titania has been reported as a reusable catalyst for the synthesis of bis(indol-3-yl)methanes, demonstrating excellent yields with a variety of functional groups. researchgate.netscirp.org
Electrochemical synthesis represents another frontier in the catalytic phosphorylation of indoles. beilstein-journals.org This method avoids the need for chemical oxidants or reductants, generating the reactive species in situ through anodic oxidation. The electrochemical coupling of indole derivatives with phosphites can proceed without transition metals or additives, affording phosphorylated indoles. beilstein-journals.org The selectivity of the phosphorylation (e.g., at the C2 or C3 position of the indole ring) can be influenced by the choice of electrolyte and other reaction conditions. beilstein-journals.org
Palladium-catalyzed reactions have also been developed for the synthesis of complex indolines containing a phosphate group. rsc.org These methods involve a domino sequence, such as a dearomative Heck reaction followed by an anionic capture with a dialkylphosphite, to efficiently form C(sp³)–P bonds. rsc.org This strategy allows for the creation of unique indoline (B122111) derivatives with multiple stereocenters, including a phosphate-containing one. rsc.org
The table below summarizes various catalytic approaches used in the synthesis of indole derivatives relevant to phosphorylation.
| Catalyst System | Reaction Type | Key Features | Reference |
| P₂O₅/SiO₂ | Condensation of indoles with carbonyls | Heterogeneous, solvent-free, room temperature, reusable. | semanticscholar.org |
| Phosphate-impregnated Titania | Synthesis of bis(indolyl)methanes | Heterogeneous, solvent-free (grinding), reusable, chemoselective. | researchgate.netscirp.org |
| Electrochemical (Metal-free) | Direct C-P bond formation | Avoids chemical oxidants, high selectivity, room temperature. | beilstein-journals.orgbeilstein-journals.org |
| Palladium(II) Acetate | Dearomative arylphosphorylation | Forms C(sp³)–P bonds, creates complex stereocenters. | rsc.org |
| Eaton's Reagent (P₂O₅ in MSA) | Synthesis of bis(indolyl)methanes | Homogeneous, solvent-free, rapid, mild conditions. | researchgate.net |
Adherence to green chemistry principles has driven the development of synthetic routes that minimize or eliminate the use of hazardous solvents. Solvent-free, or "neat," reactions are a cornerstone of this approach, often leading to reduced waste, lower costs, and simplified purification processes.
The synthesis of key indole precursors, such as bis(indolyl)methanes, has been successfully achieved under solvent-free conditions. One effective technique is grinding, where reactants are mixed in the absence of a solvent, often with a solid catalyst like phosphate-impregnated titania. researchgate.netscirp.org This mechanochemical approach is energy-efficient and avoids the issues associated with solvent disposal. Another protocol involves the simple mixing of an indole and an aldehyde at ambient temperature without any catalyst or solvent, leading to the formation of the desired product. tandfonline.com
The use of solid-supported reagents, such as P₂O₅/SiO₂, also facilitates solvent-free reactions. semanticscholar.org This method allows for the efficient synthesis of bis(indolyl)methanes at room temperature, with the catalyst being easily separated from the product mixture by filtration. semanticscholar.org Similarly, Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid) has been used for the rapid and solvent-free synthesis of bis(indolyl)methanes at ambient temperatures. researchgate.net
Beyond entirely solvent-free systems, the use of environmentally benign solvents like water or ethanol (B145695) is a key green chemistry strategy. researchgate.net For example, the synthesis of trifluoromethyl(indolyl)phenylmethanols has been demonstrated in water using a potassium carbonate and n-butylphosphonium bromide catalytic system, which could be recycled multiple times. beilstein-journals.org A sustainable multicomponent reaction to assemble the indole core has also been developed using ethanol as the solvent, avoiding any metal catalyst and operating under mild conditions. rsc.org These methods highlight a shift towards more sustainable practices in chemical synthesis. researchgate.net
The following table compares different environmentally benign synthetic procedures.
| Method | Conditions | Key Green Principle(s) | Reference |
| Grinding with Catalyst | Solid-state, phosphate-impregnated titania | Solvent-free, energy-efficient (mechanochemistry). | researchgate.netscirp.org |
| Catalyst-Free Mixing | Solid-state, ambient temperature | Solvent-free, catalyst-free. | tandfonline.com |
| Solid-Supported Reagent | Solid-state, P₂O₅/SiO₂, room temperature | Solvent-free, easy catalyst recovery. | semanticscholar.org |
| Aqueous Synthesis | Water as solvent, K₂CO₃/n-Bu₄PBr catalyst | Use of a benign solvent, catalyst recyclability. | beilstein-journals.org |
| Multicomponent Reaction | Ethanol as solvent, no metal catalyst | Use of a benign solvent, atom economy. | rsc.org |
Catalytic Approaches in Indolyl Phosphate Synthesis (e.g., Phosphate-Impregnated Catalysts)
Structure-Activity Relationship (SAR) Studies of Indolyl Phosphate Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. For indolyl phosphate derivatives, SAR studies explore how changes to the indole scaffold, the phosphate group, and any associated linkers or substituents influence their therapeutic or biological effects.
The phosphate group itself is often introduced to create a prodrug. This strategy can enhance aqueous solubility and improve the pharmacokinetic profile of a parent compound. For example, a phosphate prodrug of an indole-based tubulin polymerization inhibitor demonstrated significant vascular-disrupting activity in vivo, highlighting the utility of the phosphate moiety in converting an active compound into a more effective therapeutic agent. mdpi.com
SAR studies on indole derivatives have provided detailed insights into the structural requirements for specific biological targets. In a series of indole-tethered pyrimidine (B1678525) derivatives designed as kinase inhibitors, the nature and position of the link between the pyrimidine and the indole moiety were found to be critical for selectivity. nih.gov Docking models and subsequent synthesis of analogues revealed that the NH group of the indole ring is often essential for binding to the target protein, as its N-methylation led to a significant loss of activity. nih.gov Furthermore, the position of substituents on the indole ring can dramatically alter potency; for instance, introducing a methyl group at the C-3 position of the indole was tolerated, while a methyl group at the C-2 position was not, suggesting steric constraints within the target's binding pocket. nih.gov
In another study focusing on a class of compounds containing a 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core, SAR exploration led to potent agents. acs.org It was found that replacing a methoxy (B1213986) group at position 8 with a hydrogen or a methyl group retained the compound's efficacy. acs.org The introduction of a second substituent on an attached phenyl ring proved to be generally beneficial, leading to compounds with potency in the nanomolar range. acs.org This demonstrates that even subtle modifications to the peripheral structure of the core indole scaffold can lead to significant gains in biological activity.
The table below provides examples of structural modifications in indole derivatives and their observed impact on biological activity.
| Compound Series | Structural Modification | Effect on Activity | Reference |
| Indole-based Tubulin Inhibitors | Addition of a phosphate group | Created a prodrug with in vivo vascular-disrupting activity. | mdpi.com |
| Indolylamino Pyrimidines (EGFR/VEGFR-2 Inhibitors) | Methylation of the indole NH group | Poor EGFR activity, confirming the NH group is essential for binding. | nih.gov |
| Indolylamino Pyrimidines (EGFR/VEGFR-2 Inhibitors) | Addition of a methyl group at indole C-2 vs. C-3 | C-3 methyl was tolerated; C-2 methyl was detrimental to activity. | nih.gov |
| Tetrahydro-γ-carbolines (CFTR Potentiators) | Replacement of 8-methoxy with H or methyl | Efficacy was retained, and potency was conserved or slightly increased. | acs.org |
| Tetrahydro-γ-carbolines (CFTR Potentiators) | Introduction of a second substituent on the phenyl ring | Generally beneficial, leading to nanomolar potency. | acs.org |
Advanced Research Perspectives and Emerging Applications of Indol 3 Yl Sodium Phosphate
Indolyl Phosphates in Enzyme Engineering and Directed Evolution
The development of robust and efficient enzymes is a cornerstone of modern biotechnology. Indolyl phosphates, including Indol-3-yl sodium phosphate (B84403) and its halogenated derivatives, serve as powerful tools in the directed evolution and engineering of enzymes with novel or improved catalytic activities.
The design of mutagenesis libraries is a critical first step in directed evolution, aiming to generate a diverse pool of enzyme variants from which improved catalysts can be selected. While specific research on designing mutagenesis libraries centered solely on Indol-3-yl sodium phosphate is not extensively documented, the principles are well-established through the use of its more common derivative, 5-bromo-4-chloro-3-indolyl phosphate (BCIP).
The core principle involves creating a genetic library where a target enzyme, often a phosphatase or an enzyme engineered to have phosphatase activity, is subjected to random or site-directed mutagenesis. The design of these libraries is intrinsically linked to the screening method. When screening is based on the hydrolysis of an indolyl phosphate, the library is constructed in a host organism (like E. coli or yeast) that allows for high-throughput screening on solid media.
For instance, in transposon mutagenesis, a library of mutants can be generated where a transposon carrying a reporter gene, such as alkaline phosphatase, is randomly inserted into the genome. vulcanchem.com The expression of the fusion protein can then be detected on plates containing an indolyl phosphate substrate. This allows for the identification of genes that are highly expressed under certain conditions or mutants with altered enzyme secretion or activity.
Another approach is the creation of insertion libraries, such as the i31 library, which generates mutants with a 31-codon insertion at various positions within a protein. medchemexpress.com These libraries are valuable for mapping functional domains and studying structure-function relationships. The activity of fusion proteins generated through this method can be assessed using an indolyl phosphate-based colorimetric assay. medchemexpress.com
Table 1: Strategies in Mutagenesis Library Design Utilizing Indolyl Phosphate-Based Screening
| Mutagenesis Strategy | Approach | Application Example | Indolyl Phosphate Role |
| Transposon Mutagenesis | Random insertion of a transposon containing a reporter gene (e.g., phoA) into the genome. | Identification of genes involved in specific biological processes in Pseudomonas aeruginosa. vulcanchem.com | Detection of active fusion proteins, indicating gene expression. |
| Insertion Mutagenesis (i31) | Generation of mutants with a defined 31-codon insertion at various protein positions. | Mapping functional domains and studying protein-protein interactions. medchemexpress.com | Detection of alkaline phosphatase fusion proteins to assess protein expression and folding. medchemexpress.com |
| Error-Prone PCR | Introduction of random mutations into a target gene during PCR amplification. | Directed evolution of enzymes for improved catalytic efficiency or stability. | Screening for variants with enhanced phosphatase activity. |
| Site-Directed Mutagenesis | Introduction of specific mutations at defined sites in a gene. | Investigation of the role of specific amino acid residues in enzyme catalysis. | Quantifying the effect of mutations on enzyme activity. |
Once a mutagenesis library is created, an efficient screening strategy is required to identify the desired enzyme variants. Indolyl phosphate-based readouts are highly effective for this purpose due to their simplicity and adaptability to high-throughput formats.
The fundamental screening strategy involves plating the library of microbial colonies onto a medium containing this compound or a derivative. medchemexpress.com Colonies expressing an active phosphatase will hydrolyze the substrate, leading to the formation of a colored precipitate, typically blue or indigo (B80030), around the colony. This provides a direct visual screen for active clones.
This method has been successfully employed in various contexts:
Screening for Thermosensitive Mutants: Researchers have used BCIP to screen for thermosensitive autolytic mutants of brewer's yeast. medchemexpress.com
Identifying Recombinant Plasmids: A gram-positive cloning vector, pJS3, utilizes the interruption of an alkaline phosphatase gene (phoZ). Insertion of foreign DNA disrupts the gene, leading to white colonies on a medium containing an indolyl phosphate, while non-recombinant colonies appear blue.
High-Throughput Genetic Enzyme Screening Systems (GESS): These systems can be adapted to screen for a wide range of enzymes, including phosphatases, from metagenomic libraries. noaa.gov The use of chromogenic substrates like indolyl phosphates allows for the rapid identification of novel enzymes. noaa.gov
Design of Mutagenesis Libraries for Improved Enzyme Catalysis
Development of Novel Indolyl Phosphate-Based Biosensors and Diagnostic Tools
The enzymatic conversion of this compound into a detectable product makes it an attractive molecule for the development of biosensors and diagnostic tools. While much of the applied research has focused on its halogenated derivatives, the principles are directly applicable to the parent compound.
Real-time monitoring of enzyme activity is crucial for understanding biological processes and for various biotechnological applications. Indolyl phosphate-based systems offer a straightforward approach to this. For example, the hydrolysis of this compound can be monitored spectrophotometrically by measuring the increase in absorbance at the wavelength corresponding to the colored product. vulcanchem.com
More advanced techniques, such as surface-enhanced Raman scattering (SERS), have been used with derivatives like BCIP to detect alkaline phosphatase activity at ultra-low concentrations. noaa.gov The enzymatic reaction generates an indigo dye that is highly SERS-active, allowing for extremely sensitive detection. noaa.gov Such systems hold promise for the development of highly sensitive, real-time enzyme assays.
Point-of-care (POC) diagnostics aim to provide rapid and accurate results at the patient's bedside or in resource-limited settings. The simplicity of indolyl phosphate-based colorimetric assays makes them well-suited for integration into POC devices.
For instance, dot-blot assays, a simple form of POC test, often use enzyme-linked antibodies where the final detection step involves a chromogenic substrate. tandfonline.com Alkaline phosphatase conjugates, in combination with a substrate like BCIP/NBT (nitro-blue tetrazolium), produce a stable, insoluble colored spot, indicating a positive result. tandfonline.com
Furthermore, handheld quantitative diagnostic devices are being developed that utilize this chemistry. One such example is a quantitative test for glucose-6-phosphate dehydrogenase (G6PD) deficiency, a genetic disorder that can cause severe adverse reactions to certain drugs. acs.org The test strip contains BCIP, and the intensity of the color produced is proportional to the G6PD activity, which is measured by the handheld device. acs.org
Table 2: Applications of Indolyl Phosphate-Based Detection in Diagnostics
| Diagnostic Platform | Detection Principle | Analyte/Target | Indolyl Phosphate Role |
| ELISA / Dot-Blot | Enzyme-linked immunoassay with colorimetric detection. | Antigens, antibodies (e.g., for infectious diseases). tandfonline.com | Substrate for alkaline phosphatase conjugate, producing a colored signal. |
| Immunohistochemistry | In-situ detection of proteins in tissue samples. | Specific protein markers in tissues. | Visualization of the location of an alkaline phosphatase-labeled antibody. |
| Point-of-Care G6PD Test | Reflectance photometry of a colorimetric reaction on a test strip. | Glucose-6-phosphate dehydrogenase activity. acs.org | Chromogenic substrate to quantify enzyme activity. |
| Bacterial Detection | Engineered bacteriophage induces alkaline phosphatase expression in target bacteria. | Specific bacteria (e.g., E. coli) in food samples. vulcanchem.com | Colorimetric detection of bacterial presence. vulcanchem.com |
Real-Time Detection Systems for Enzymatic Activity
Theoretical and Computational Chemistry Studies
Currently, there is a notable lack of specific theoretical and computational chemistry studies focused exclusively on this compound. The existing computational research in this area tends to focus on related molecules or the enzymes that interact with them. For example, there have been in silico studies of bis(indol-3-yl)methane derivatives as potential enzyme inhibitors and computational modeling of enzymes like indole-3-glycerol phosphate synthase, which is involved in tryptophan biosynthesis. tandfonline.comnih.gov
The absence of dedicated computational studies on this compound represents a significant research gap. Such studies could provide valuable insights into:
The electronic structure of the molecule and its influence on the enzymatic reaction mechanism.
The dynamics of the substrate binding to the active site of various phosphatases.
The design of new indolyl phosphate derivatives with tailored properties, such as altered absorption spectra or improved reaction kinetics.
The environmental factors influencing the stability and reactivity of the compound.
Future research in this area, perhaps using methods like density functional theory (DFT) or molecular dynamics simulations, could accelerate the development of new technologies based on this versatile molecule.
Molecular Docking and Dynamics Simulations of Enzyme-Indolyl Phosphate Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide atomic-level insights into the interactions between a ligand, such as this compound, and its target enzyme, typically a phosphatase. These methods are pivotal in understanding the principles of substrate recognition, binding affinity, and the conformational changes that orchestrate the catalytic event.
Detailed research findings from studies on related systems, such as the interaction of various inhibitors and substrates with phosphatases like protein-tyrosine phosphatase 1B (PTP1B) and alkaline phosphatase, offer a blueprint for what can be expected from simulations involving this compound. bmrat.orgnih.gov For instance, docking studies on PTP1B inhibitors have revealed the critical role of specific amino acid residues in the active site that form hydrogen bonds and electrostatic interactions with the phosphate moiety of the ligand. nih.gov It is anticipated that similar interactions would govern the binding of this compound to its target phosphatases.
Table 1: Hypothetical Molecular Docking and Dynamics Simulation Parameters for this compound with Alkaline Phosphatase
| Parameter | Description | Hypothetical Value/Observation |
| Binding Energy | The predicted affinity of this compound for the alkaline phosphatase active site. | -8 to -12 kcal/mol |
| Key Interacting Residues | Amino acids in the active site predicted to form significant interactions with the ligand. | Arginine, Serine, Zinc cofactors |
| Hydrogen Bonds | Specific hydrogen bonding interactions between the ligand and the enzyme. | Phosphate oxygens with active site residues; Indole (B1671886) N-H with a backbone carbonyl. |
| RMSD (Root Mean Square Deviation) | A measure of the average distance between the atoms of the superimposed protein-ligand complex over time, indicating stability. | < 2 Å for stable binding |
| RMSF (Root Mean Square Fluctuation) | A measure of the displacement of individual residues, indicating flexibility. | Reduced fluctuation in active site loops upon ligand binding. |
This table presents hypothetical data based on typical findings in molecular docking and dynamics simulation studies of similar enzyme-ligand systems.
Quantum Mechanical Studies of Reaction Mechanisms
The hydrolysis of organophosphates by phosphatases is a subject of intense research. nih.govresearchgate.net QM/MM studies on enzymes like phosphotriesterase have elucidated the mechanism of hydrolysis, which typically involves a nucleophilic attack on the phosphorus atom. researchgate.net For this compound hydrolysis by alkaline phosphatase, a key step is the nucleophilic attack by a serine residue in the active site on the phosphorus atom of the substrate. libretexts.org This forms a pentacovalent intermediate, which then breaks down to release the indoxyl leaving group. researchgate.netresearchgate.net
QM calculations can determine the activation energy barriers for each step of the reaction, providing insights into the rate-determining step. For many phosphotriesterases, the activation energy for the hydrolysis of substrates with good leaving groups is in the range of 10-13 kcal/mol. nih.gov The indole moiety is a relatively good leaving group, and QM studies could precisely quantify the energetics of its departure. These studies can also investigate the role of the metal cofactors (typically zinc in alkaline phosphatase) in stabilizing the transition state and activating the nucleophile. nih.gov
Table 2: Hypothetical Quantum Mechanical Calculation Results for the Hydrolysis of this compound
| Parameter | Description | Hypothetical Value (kcal/mol) |
| Activation Energy (Ea) | The energy barrier for the rate-determining step of the hydrolysis reaction. | 10 - 15 |
| Reaction Energy (ΔErxn) | The overall energy change of the reaction, indicating if it is exothermic or endothermic. | -5 to -10 (exothermic) |
| Transition State Geometry | The arrangement of atoms at the highest point of the energy profile. | Pentacovalent phosphorus intermediate |
This table presents hypothetical data based on typical findings in quantum mechanical studies of organophosphate hydrolysis.
Emerging Applications in Chemical Biology and Materials Science
The unique properties of this compound are inspiring its use in novel applications beyond diagnostics, particularly in the fields of chemical biology and materials science.
Indolyl Phosphate as a Component in Responsive Polymeric Materials
Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their properties in response to external stimuli such as pH, temperature, or the presence of specific molecules. rsc.org The enzymatic conversion of this compound can be harnessed as a trigger for such materials.
One can envision a hydrogel or polymer network containing pendant Indol-3-yl phosphate groups. nih.gov In the absence of a phosphatase, the polymer would be soluble or in a swollen state due to the hydrophilic nature of the phosphate groups. Upon the introduction of a phosphatase, the enzymatic cleavage of the phosphate group would yield a less soluble indole derivative. This transformation could trigger a change in the polymer's properties, such as a sol-gel transition, collapse of the hydrogel, or the release of an encapsulated cargo. mdpi.comrsc.org Such enzyme-responsive materials have potential applications in drug delivery, tissue engineering, and biosensing. mdpi.com
Research in Bioorthogonal Chemical Reactions Triggered by Indolyl Phosphate Transformations
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov A promising area of research is the development of bioorthogonal reactions that are triggered by an enzymatic event. The transformation of this compound by a phosphatase can serve as such a trigger.
In this approach, the Indol-3-yl phosphate group acts as a "caging" group, masking a reactive functional group. The enzymatic removal of the phosphate group would then "uncage" the reactive species, allowing it to participate in a subsequent bioorthogonal reaction. nih.govresearchgate.net For example, the released indoxyl moiety could be designed to undergo a rapid reaction with a bioorthogonal partner, leading to the formation of a stable covalent bond. This strategy could be used for targeted labeling of biomolecules, in situ synthesis of imaging agents, or controlled activation of therapeutic agents at a specific location in a biological system where the phosphatase is active. nih.govresearchgate.net
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing Indol-3-yl sodium phosphate in laboratory settings?
Synthesis typically involves phosphorylation of indol-3-ol derivatives using sodium phosphate salts under controlled pH conditions. Characterization requires:
- Purity analysis : Reverse-phase HPLC with UV detection (210–280 nm) .
- Phosphate quantification : Enzymatic assays (e.g., phosphatidylcholine assay kits) to measure phosphate release after hydrolysis .
- Structural confirmation : -NMR for phosphate group identification and -NMR to verify indole ring integrity .
Q. How can researchers optimize phosphate buffer systems for stabilizing this compound in biochemical assays?
Use phosphate-buffered saline (PBS) at pH 7.4 ± 0.2 for maximal stability. Key considerations:
- Buffer preparation : Combine sodium dihydrogen phosphate (monobasic) and disodium hydrogen phosphate (dibasic) to achieve target pH .
- Additives : Include 0.05% Tween 20 or 0.5% BSA to prevent nonspecific binding in immunoassays .
- Avoid degradation : Store solutions at 4°C with 15 mM sodium azide to inhibit microbial growth .
Q. What analytical techniques are suitable for detecting this compound in complex biological matrices?
- High-resolution mass spectrometry (HRMS) : Provides accurate mass identification (e.g., m/z 213.02 for ) .
- HPTLC-UV/Vis : Useful for separating indole derivatives in microbial extracts .
- Fluorometric assays : Detect indole moieties via fluorescence at λex/λem = 280/350 nm .
Advanced Research Questions
Q. How does this compound participate in microbial tryptophan biosynthesis pathways?
In Bacillus subtilis, indole-3-glycerol phosphate synthase (EC 4.1.1.48) catalyzes the conversion of 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate to indole-3-glycerol phosphate. This compound may act as a precursor or analog in this pathway, influencing feedback regulation of tryptophan synthesis . Methodological approaches:
Q. What thermodynamic parameters govern the interaction of this compound with oxidoreductases like indole-3-acetaldehyde reductase (EC 1.1.1.191)?
Key parameters include:
Q. How can contradictory data on phosphate group reactivity in this compound be resolved?
Conflicting results often arise from:
- pH-dependent hydrolysis : Phosphate esters hydrolyze faster under acidic (pH < 4) or alkaline (pH > 9) conditions .
- Metal ion interference : Divalent cations (e.g., Mg) accelerate hydrolysis; use chelators like EDTA in assays .
- Validation : Cross-check phosphate release using malachite green assays and -NMR .
Methodological Considerations
Q. What experimental designs are critical for studying this compound in enzyme-catalyzed reactions?
- Control experiments : Include substrate-free and enzyme-free controls to distinguish non-enzymatic hydrolysis .
- Temperature optimization : Conduct reactions at 25–37°C, as higher temperatures destabilize indole derivatives .
- Data normalization : Express activity as µmol phosphate released/min/mg protein .
Q. How can researchers mitigate interference from indole derivatives in phosphate quantification assays?
- Sample pretreatment : Use solid-phase extraction (C18 columns) to isolate phosphate-containing compounds .
- Dual detection : Combine UV (260 nm) and fluorometric detection to differentiate indole and phosphate signals .
- Standard curves : Prepare indole-3-yl sodium phosphate standards in the same matrix as test samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
